molecular formula C12H16BrNO2 B1343040 tert-Butyl (4-bromophenyl)(methyl)carbamate CAS No. 639520-70-0

tert-Butyl (4-bromophenyl)(methyl)carbamate

Cat. No.: B1343040
CAS No.: 639520-70-0
M. Wt: 286.16 g/mol
InChI Key: MUCSVQRHNPYUIE-UHFFFAOYSA-N
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Description

Tert-Butyl (4-bromophenyl)(methyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Tert-Butyl (4-bromophenyl)(methyl)carbamate has been used in various synthetic processes. For instance, it serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A study demonstrated the synthesis of a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, from commercially available precursors, highlighting its significance in pharmaceutical compound synthesis (Zhao et al., 2017).

Protective Groups in Organic Synthesis

This compound is also relevant in the context of protective groups in organic synthesis. It acts as a safety-catch nitrogen protecting group, as explored in the study by Surprenant and Lubell (2006), where its utility in the selective removal of tert-butyl esters and carbamates was discussed (Surprenant & Lubell, 2006).

Catalysis and Reactions

In catalysis, this compound is used in various reactions. A study described the use of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate in reactions with lithium powder and electrophiles to produce functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).

Environmental Applications

In environmental applications, derivatives of tert-butyl carbamates have been studied for their degradation products in environmental water. Suzuki et al. (1995) identified degradation products of terbutol, a related compound, in water from golf courses, indicating the environmental impact and behavior of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for potential antimicrobial activity. Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which include tert-butyl carbamate derivatives, for their antimicrobial properties (Doraswamy & Ramana, 2013).

Safety and Hazards

“tert-Butyl (4-bromophenyl)(methyl)carbamate” is classified as a danger and has hazard statements H302-H314 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment/face protection .

Properties

IUPAC Name

tert-butyl N-(4-bromophenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSVQRHNPYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619180
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639520-70-0
Record name tert-Butyl (4-bromophenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.263 mL (1.1 eq.) iodomethane are added dropwise at room temperature to a stirred suspension of 1.1 g (4 mmol) (4-bromo-phenyl)-carbamic acid tert-butyl ester and 2 g (1.6 eq.) cesium carbonate in 15 mL DMF. After stirring for an additional 18 hours, the reaction mixture is extracted with water/ethyl acetate and the combined organic phases are washed with brine, dried over magnesium sulfate and evaporated to yield the desired product as a colorless oil, which is used without further purification.
Quantity
0.263 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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